molecular formula C12H10N4O2 B14008027 6-(4-methoxyphenoxy)-7H-purine CAS No. 5446-38-8

6-(4-methoxyphenoxy)-7H-purine

Cat. No.: B14008027
CAS No.: 5446-38-8
M. Wt: 242.23 g/mol
InChI Key: KCPNMDHKYFRCCP-UHFFFAOYSA-N
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Description

6-(4-methoxyphenoxy)-7H-purine is a heterocyclic compound that features a purine ring substituted with a 4-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenoxy)-7H-purine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenoxy)-7H-purine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydropurine derivatives, and various substituted purines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-methoxyphenoxy)-7H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenoxy)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenoxy)piperidine hydrochloride
  • 4-methoxyphenol
  • N-[4-(benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea

Uniqueness

6-(4-methoxyphenoxy)-7H-purine is unique due to its purine core structure, which is not commonly found in other similar compounds. This unique structure allows it to interact with a different set of molecular targets and exhibit distinct biological activities compared to other compounds with similar functional groups .

Properties

CAS No.

5446-38-8

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

6-(4-methoxyphenoxy)-7H-purine

InChI

InChI=1S/C12H10N4O2/c1-17-8-2-4-9(5-3-8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16)

InChI Key

KCPNMDHKYFRCCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3

Origin of Product

United States

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